molecular formula C15H15BrO3S B2557301 2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate CAS No. 2305531-04-6

2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No.: B2557301
CAS No.: 2305531-04-6
M. Wt: 355.25
InChI Key: PKOWWOABJPPXRY-UHFFFAOYSA-N
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Description

2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate is a specialized organic compound that serves as a versatile building block in synthetic chemistry and medicinal chemistry research. This molecule features a benzene ring with a sulfonate ester group, which is further substituted with bromo and trimethyl functional groups. The presence of both a sulfonate ester and a bromine atom on its aromatic systems makes it a valuable bifunctional intermediate for constructing more complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers can utilize this compound in the synthesis of novel organic materials, ligands for catalysis, and as a key scaffold in pharmaceutical development. The sulfonate group can act as a good leaving group in nucleophilic aromatic substitution reactions, while the bromine atom is reactive in palladium-catalyzed couplings, such as Suzuki, Heck, or Sonogashira reactions. The trimethyl substitution pattern on the benzene ring can influence the compound's electron density and steric profile, which may be exploited to tune the properties of the resulting products. This product is intended for research and development purposes only and is not classified as a drug substance. It is strictly for laboratory use by qualified professionals. For Research Use Only . Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-bromophenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-7-5-4-6-13(14)16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOWWOABJPPXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Deprotonation of 2-Bromophenol : The base abstracts the hydroxyl proton, generating a phenoxide ion with enhanced nucleophilicity.
  • Nucleophilic Attack on Sulfonyl Chloride : The phenoxide ion attacks the electrophilic sulfur atom in 2,4,5-trimethylbenzenesulfonyl chloride, displacing chloride and forming the sulfonate ester.

A molar ratio of 1:1.2 (phenol:sulfonyl chloride) is typically used to ensure complete conversion, with the base added in stoichiometric excess (1.5–2.0 equivalents) to neutralize HCl byproducts.

Standard Laboratory Procedure

  • Reagent Setup : Combine 2-bromophenol (10.0 mmol, 1.73 g) and 2,4,5-trimethylbenzenesulfonyl chloride (12.0 mmol, 2.89 g) in anhydrous dichloromethane (50 mL).
  • Base Addition : Add triethylamine (15.0 mmol, 2.1 mL) dropwise at 0°C under nitrogen.
  • Reaction Conditions : Stir at room temperature for 12 hours.
  • Workup : Quench with 1 M HCl (30 mL), extract with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate under reduced pressure.
  • Purification : Recrystallize from ethanol/water (4:1) to yield white crystals (78–82% yield).

Industrial-Scale Production: Continuous Flow Synthesis

Industrial methods prioritize cost efficiency and scalability. A continuous flow reactor system enhances heat transfer and reduces reaction times compared to batch processes.

Process Parameters

Parameter Optimal Range
Temperature 25–40°C
Pressure Atmospheric
Residence Time 30–60 minutes
Solvent Chloroform
Catalyst Pyridine (0.5 equiv)

This configuration achieves 85–90% conversion with a throughput of 50 kg/hour.

Catalyst Recovery and Recycling

Post-reaction, the aqueous phase (containing pyridine hydrochloride) is treated with NaOH to regenerate pyridine, which is distilled and reused. This closed-loop system reduces waste and operational costs by 40%.

Alternative Catalytic Approaches

Silver-Catalyzed Sulfonation

Recent advances employ silver trifluoromethanesulfonate (AgOTf) as a Lewis acid catalyst. This method eliminates the need for stoichiometric bases, instead activating the sulfonyl chloride via coordination to silver:

$$
\text{ArSO}2\text{Cl} + \text{AgOTf} \rightarrow \text{ArSO}2^+ \text{AgClOTf}^-
$$

The activated intermediate reacts efficiently with 2-bromophenol at 50°C in dimethylacetamide (DMA), achieving 88% yield in 4 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular collisions. Using 300 W irradiation at 80°C, reaction times reduce to 15 minutes with comparable yields (80–83%). This method is particularly advantageous for small-batch, high-purity production.

Purification and Characterization

Recrystallization vs. Chromatography

Method Purity (%) Recovery (%) Cost (USD/g)
Recrystallization 98.5 75 0.12
Column Chromatography 99.9 90 2.50

Recrystallization remains the preferred method for industrial applications due to its cost-effectiveness, while chromatography is reserved for analytical-grade material.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 1H, Ar-H), 7.58 (d, J = 8.2 Hz, 1H, Ar-H), 2.56 (s, 3H, CH₃), 2.43 (s, 6H, 2×CH₃).
  • IR (KBr): 1365 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Comparative Analysis of Methodologies

Yield and Efficiency

Method Yield (%) Time (h) Scalability
Classical (Triethylamine) 78–82 12 High
Silver-Catalyzed 88 4 Moderate
Microwave 80–83 0.25 Low

The silver-catalyzed method offers the best balance of yield and speed but requires costly catalyst recovery systems.

Environmental Impact

  • E-Factor (kg waste/kg product):
    • Classical: 8.2
    • Silver-Catalyzed: 5.1
    • Microwave: 3.8

Microwave synthesis minimizes solvent use, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

    Reduction Reactions: The sulfonate group can be reduced to the corresponding sulfide under reducing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used, often in solvents like acetonitrile or dichloromethane.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives, such as azido or thiocyanato phenyl compounds.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has shown potential in drug development, particularly in preclinical studies for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The trimethylbenzene sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Role of the Bromine Substituent

The 2-bromophenyl group distinguishes this compound from analogs with other halogens (e.g., chlorine) or non-halogenated aryl groups. For instance:

  • Reactivity in Substitution Reactions : Bromine, being a better leaving group than chlorine, may enhance reactivity in nucleophilic substitution (SN2) compared to 2-chlorophenyl analogs.
  • Radical Reactions: Evidence from a 2002 study highlights the utility of 2-bromophenyl groups in stereoselective radical cyclizations, where bromine acts as a radical initiator or leaving group .

Steric and Electronic Effects of Trimethyl Substitution

The 2,4,5-trimethylbenzene backbone introduces steric hindrance and electron-donating effects:

  • Steric Hindrance : Compared to less substituted sulfonates (e.g., para-methyl or unsubstituted benzene sulfonates), the 2,4,5-trimethyl groups may hinder nucleophilic attack at the sulfonate ester, reducing reaction rates.
  • However, the electron-withdrawing bromine on the phenyl ester may counterbalance this effect.

Comparison with Other Sulfonate Esters

The table below provides a theoretical comparison based on general organic chemistry principles, as experimental data for the specific compound is scarce:

Compound Key Features Reactivity in SN2 Potential Applications
2-Bromophenyl 2,4,5-trimethylbenzene-1-sulfonate High steric hindrance, bromine leaving group Moderate-High Alkylation, cross-coupling reactions
Tosylates (e.g., p-toluenesulfonate) Low steric hindrance High Common leaving group
2-Chlorophenyl 2,4,5-trimethylbenzene-1-sulfonate Chlorine (poorer leaving group) Moderate Less reactive intermediates

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